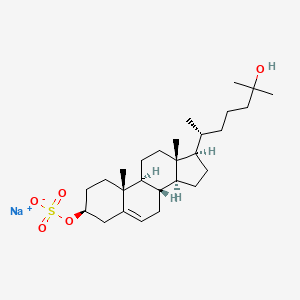

Larsucosterol Sodium

Description

Properties

IUPAC Name |

sodium;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5S.Na/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5;/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31);/q;+1/p-1/t18-,20+,21+,22-,23+,24+,26+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGAOHNRCSZIRO-KSGNISEOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174047-40-5 | |

| Record name | Larsucosterol sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174047405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LARSUCOSTEROL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71A5JOPBE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Larsucosterol Sodium: A Deep Dive into its Epigenetic Mechanism of Action in Liver Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Larsucosterol Sodium (also known as DUR-928) is an investigational endogenous, sulfated oxysterol that has emerged as a promising therapeutic candidate for various liver diseases, including alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH).[1][2] Its core mechanism of action lies in its role as an epigenetic modulator, specifically through the inhibition of DNA methyltransferases (DNMTs).[3][4] By altering DNA methylation patterns, Larsucosterol influences the expression of a multitude of genes involved in critical cellular processes such as lipid metabolism, inflammation, and cell survival.[2][5] This whitepaper provides a comprehensive technical overview of the molecular mechanisms underpinning Larsucosterol's therapeutic potential in liver disease, supported by preclinical data, detailed experimental methodologies, and clinical trial findings.

Core Mechanism of Action: Epigenetic Regulation via DNMT Inhibition

The central mechanism of Larsucosterol's action is the inhibition of DNA methyltransferases (DNMTs), a family of enzymes responsible for adding methyl groups to DNA, a process known as DNA methylation.[3][4] In pathological states such as severe AH, there is an observed increase in the expression of DNMT1 and DNMT3a.[6] This hypermethylation can lead to the silencing of genes crucial for cellular homeostasis and stress response.

Larsucosterol acts by binding to and inhibiting the activity of DNMTs, including DNMT1, DNMT3a, and DNMT3b.[3][6] This inhibition leads to a reduction in DNA hypermethylation, effectively reactivating the expression of genes involved in vital cell signaling pathways.[2][7] This epigenetic reprogramming is believed to be the foundation of Larsucosterol's therapeutic effects, leading to improved cell survival, reduced inflammation, and decreased lipotoxicity.[3][4]

dot

Caption: Larsucosterol's core mechanism of action.

Key Signaling Pathways Modulated by Larsucosterol

Through its epigenetic regulatory function, Larsucosterol influences several key signaling pathways that are often dysregulated in liver disease. RNA-Seq analysis in hepatocytes has shown that Larsucosterol treatment significantly modulates gene expression in clusters related to cholesterol and triglyceride metabolism, cell survival, and inflammation.[5] The major affected pathways include:

-

MAPK-ERK Pathway: This pathway is crucial for cell proliferation and survival. By upregulating genes in this pathway, Larsucosterol may promote hepatocyte regeneration and repair.[5]

-

Calcium-AMPK Signaling Pathway: The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Activation of this pathway can lead to a decrease in lipid synthesis and an increase in fatty acid oxidation, thus reducing lipotoxicity.[5]

-

PI3K Signaling Pathway: The phosphoinositide 3-kinase (PI3K) pathway is involved in cell growth, proliferation, and survival. Modulation of this pathway by Larsucosterol contributes to its protective effects on liver cells.[5]

dot

Caption: Signaling pathways affected by Larsucosterol.

Preclinical Evidence and Experimental Protocols

Larsucosterol has demonstrated efficacy in various preclinical models of liver disease, including those for MASH, and drug- and endotoxin-induced liver injury.[1]

In Vitro Studies in Hepatocytes

-

Objective: To investigate the effect of Larsucosterol on gene expression and cellular processes in human hepatocytes.

-

Methodology:

-

Cell Culture: Primary human hepatocytes or hepatocyte-derived cell lines (e.g., HepG2) are cultured under standard conditions. To mimic disease states, cells can be treated with high concentrations of glucose to induce a MASH-like phenotype.[5]

-

Treatment: Cultured hepatocytes are treated with varying concentrations of this compound for a specified duration.

-

RNA Sequencing (RNA-Seq): Total RNA is extracted from treated and control cells. Following library preparation, RNA sequencing is performed to analyze genome-wide changes in gene expression.[5]

-

DNA Methylation Analysis: Genomic DNA is isolated, and techniques such as bisulfite sequencing are employed to determine the methylation status of CpG islands in the promoter regions of target genes.[5]

-

-

Key Findings: In a high-glucose-induced model of MASH in human hepatocytes, Larsucosterol was found to inhibit DNMTs, leading to the demethylation and upregulation of 1,074 genes. These genes were associated with key signaling pathways including MAPK-ERK and calcium-AMPK, resulting in decreased lipid biosynthesis.[5]

In Vivo Animal Models

-

Objective: To evaluate the therapeutic efficacy of Larsucosterol in animal models of acute liver injury.

-

Methodology:

-

Lipopolysaccharide (LPS)-Induced Endotoxemia Model:

-

Animal Model: C57Bl/6 mice are commonly used.

-

Induction of Injury: A sublethal dose of LPS (e.g., from Escherichia coli O111:B4) is administered via intraperitoneal injection to induce a systemic inflammatory response and liver injury.[8]

-

Treatment: Larsucosterol is administered, often intravenously, at various doses and time points relative to the LPS challenge.

-

Outcome Measures: Survival rates are monitored. Serum levels of liver enzymes (ALT, AST) and inflammatory cytokines (TNF-α, IL-6) are measured. Liver tissue is collected for histological analysis.[1]

-

-

Acetaminophen (APAP)-Induced Liver Injury Model:

-

Animal Model: Mice are fasted overnight before APAP administration to enhance toxicity.

-

Induction of Injury: A toxic dose of APAP is administered via intraperitoneal injection.[9]

-

Treatment: Larsucosterol is administered before or after the APAP challenge.

-

Outcome Measures: Similar to the LPS model, survival, serum biomarkers, and liver histology are assessed.[1]

-

-

-

Key Findings: Administration of Larsucosterol has been shown to reduce mortality and attenuate liver injury in both LPS- and acetaminophen-induced animal models.[1] It has been observed to decrease serum levels of ALT and AST.[1]

dot

Caption: Preclinical experimental workflow for Larsucosterol.

Clinical Trial Data in Alcohol-Associated Hepatitis

Larsucosterol has been evaluated in clinical trials for the treatment of severe alcohol-associated hepatitis (AH). The Phase 2b AHFIRM trial was a randomized, double-blind, placebo-controlled, international, multi-center study.[4]

AHFIRM Phase 2b Trial Design

-

Population: 307 patients with severe AH.[4]

-

Treatment Arms:

-

Placebo + Standard of Care (SOC) (with or without methylprednisolone at investigator's discretion) (n=103)

-

Larsucosterol 30 mg + SOC (without steroids) (n=102)

-

Larsucosterol 90 mg + SOC (without steroids) (n=102)[4]

-

-

Primary Endpoint: 90-day mortality or liver transplant.[4]

-

Key Secondary Endpoint: 90-day survival.[4]

AHFIRM Phase 2b Trial Results

While the trial did not meet its primary endpoint of a statistically significant reduction in 90-day mortality or liver transplant, it showed clinically meaningful trends in reducing 90-day mortality.[4]

| Outcome (90-Day) | Placebo (n=103) | Larsucosterol 30 mg (n=102) | Larsucosterol 90 mg (n=102) |

| Mortality Rate (Global) | 24.3% (25/103) | 14.7% (15/102) | 16.7% (17/102) |

| Mortality Reduction vs. Placebo (Global) | - | 41% (p=0.068) | 35% (p=0.124) |

| Mortality Rate (U.S. Patients) | 27.3% (21/77) | 10.9% (8/73) | 13.0% (10/77) |

| Mortality Reduction vs. Placebo (U.S. Patients) | - | 57% (p=0.014) | 58% (p=0.008) |

Data compiled from multiple sources.[3][4][10]

Larsucosterol was generally safe and well-tolerated in the AHFIRM trial, with the number of treatment-emergent adverse events being similar between the larsucosterol and placebo groups.[4]

Conclusion and Future Directions

This compound represents a novel therapeutic approach for liver diseases, targeting the epigenetic dysregulation that contributes to their pathogenesis. Its mechanism as a DNMT inhibitor, leading to the modulation of key signaling pathways involved in metabolism, inflammation, and cell survival, is supported by preclinical evidence. While the Phase 2b AHFIRM trial in severe AH did not meet its primary endpoint, the observed trends in mortality reduction, particularly in the U.S. patient population, are encouraging.[3][4]

Future research should focus on further elucidating the specific gene targets of Larsucosterol and their roles in different liver pathologies. A Phase 3 registrational trial for Larsucosterol in AH is planned, which will be crucial in determining its definitive clinical efficacy and safety profile.[3] The potential of Larsucosterol in other liver diseases, such as MASH, also warrants further investigation.[1] The development of this epigenetic modulator holds promise for providing a much-needed therapeutic option for patients with severe and life-threatening liver diseases.

References

- 1. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epigenetic therapy for alcoholic hepatitis: can larsucosterol change the treatment landscape? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DURECT Corporation Announces Phase 3 Registrational Trial Design for Larsucosterol in Alcohol-associated Hepatitis [prnewswire.com]

- 4. durect.com [durect.com]

- 5. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. Larsucosterol for the Treatment of Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]

- 10. durect.com [durect.com]

Epigenetic Modulation by Larsucosterol Sodium: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larsucosterol sodium (formerly DUR-928) is an endogenous, sulfated oxysterol that has emerged as a promising therapeutic agent with a novel mechanism of action centered on epigenetic modulation. As an inhibitor of DNA methyltransferases (DNMTs), larsucosterol has demonstrated the ability to alter gene expression profiles, impacting key cellular pathways involved in inflammation, lipid metabolism, and cell survival.[1][2] This technical guide provides an in-depth overview of the epigenetic modulatory effects of larsucosterol, summarizing key preclinical and clinical findings, detailing relevant experimental methodologies, and visualizing the implicated signaling pathways.

Introduction: The Epigenetic Landscape of Disease

Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. Dysregulation of these epigenetic marks is increasingly recognized as a key driver in the pathophysiology of a wide range of diseases, including metabolic disorders, inflammatory conditions, and cancer. DNA hypermethylation, in particular, can lead to the silencing of tumor suppressor genes and other protective genes, contributing to disease progression. This compound has been identified as an epigenetic modulator that can reverse such aberrant hypermethylation, offering a novel therapeutic strategy.[1][2]

Mechanism of Action: Inhibition of DNA Methyltransferases

Larsucosterol functions as a direct inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. Specifically, it has been shown to inhibit the activity of DNMT1, DNMT3a, and DNMT3b.[3] This inhibition leads to the passive demethylation of DNA, as the methylation marks are not faithfully propagated during cell division.

Quantitative Data on DNMT Inhibition

Enzyme kinetic studies have determined the half-maximal inhibitory concentrations (IC50) of larsucosterol for the following DNA methyltransferases:

| DNA Methyltransferase | IC50 (μM) |

| DNMT1 | 4.04[3] |

| DNMT3a | 3.03[3] |

| DNMT3b | 9.05[3] |

Table 1: IC50 values of larsucosterol for DNA methyltransferases.[3]

Downstream Epigenetic and Transcriptional Effects

The inhibition of DNMTs by larsucosterol leads to significant changes in the epigenome and transcriptome. In a model of high glucose-induced metabolic dysfunction-associated steatotic liver disease (MASLD) in human hepatocytes, larsucosterol treatment resulted in the demethylation of promoter regions of 1,074 genes.[3][4] This widespread demethylation is associated with the upregulation of genes involved in critical cellular signaling pathways, including the MAPK-ERK and calcium-AMPK pathways.[4]

RNA-Seq analysis of hepatocytes treated with larsucosterol revealed a significant modulation of gene expression. Genes associated with cell survival, anti-apoptosis, and antioxidant functions were significantly upregulated, while genes involved in lipid biosynthesis were downregulated.[4]

Impact on Cellular Signaling Pathways

The epigenetic reprogramming induced by larsucosterol has profound effects on key signaling pathways that are often dysregulated in disease states.

MAPK-ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Evidence suggests that DNMT1 activity can be modulated by ERK/MAPK signaling, and in turn, DNMT1 can influence the expression of components of this pathway.[5][6][7][8] By inhibiting DNMT1, larsucosterol is proposed to upregulate key genes within the MAPK-ERK pathway, contributing to its pro-survival effects.[4]

References

- 1. Epigenetic therapy for alcoholic hepatitis: can larsucosterol change the treatment landscape? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Phosphoproteomic profiling identifies DNMT1 as a key substrate of beta IV spectrin-dependent ERK/MAPK signaling in suppressing angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. activated-mek-erk-pathway-drives-widespread-and-coordinated-overexpression-of-uhrf1-and-dnmt1-in-cancer-cells - Ask this paper | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

Larsucosterol Sodium: A Novel Epigenetic Modulator Targeting DNA Methyltransferases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larsucosterol sodium (also known as DUR-928) is an endogenous, sulfated oxysterol currently under investigation as a first-in-class epigenetic modulator.[1][2] It has garnered significant attention for its potential therapeutic applications in acute organ injuries and chronic liver diseases, most notably alcohol-associated hepatitis (AH).[3][4] The primary mechanism of action of larsucosterol is the inhibition of DNA methyltransferases (DNMTs), key enzymes responsible for DNA methylation.[1][5] By inhibiting DNMT1, DNMT3a, and DNMT3b, larsucosterol modulates the expression of genes involved in critical cellular pathways, including stress responses, cell survival, inflammation, and lipid metabolism.[5][6][7] This technical guide provides a comprehensive overview of this compound, focusing on its function as a DNMT inhibitor, and summarizes key quantitative data from clinical trials and detailed experimental protocols.

Introduction to this compound

Larsucosterol is a small molecule and a new chemical entity (NCE) that acts as an epigenetic regulator, meaning it can alter gene expression without changing the underlying DNA sequence.[1][7] DNA hypermethylation, an epigenetic modification, is associated with the pathophysiology of various diseases, including AH, where it leads to transcriptomic reprogramming and cellular dysfunction.[5][6] Studies have shown an increased expression of DNMT1 and DNMT3a in patients with severe AH.[4] Larsucosterol directly addresses this by binding to and inhibiting the activity of DNMTs.[1][5] This inhibition is proposed to improve cell survival, reduce inflammation, and decrease lipotoxicity.[1][7]

Chemical Properties:

-

IUPAC Name: sodium [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate.[8]

-

Synonyms: DUR-928 sodium, Sodium larsucosterol.[8]

Mechanism of Action: DNMT Inhibition

Larsucosterol functions as a pan-inhibitor of DNA methyltransferases, targeting DNMT1, DNMT3a, and DNMT3b.[3][5] In pathological states like severe alcohol-associated hepatitis, the activity of these enzymes is elevated, leading to hypermethylation of DNA.[1][4] This hypermethylation can "silence" the transcription of essential genes required for cellular repair and survival.[10]

By inhibiting DNMTs, larsucosterol prevents this gene silencing, allowing for the expression of genes involved in crucial signaling pathways.[5][10] The downstream effects include:

-

Improved Cell Survival and Reduced Cell Death: Modulation of genes that regulate apoptosis and cellular stress responses.[6]

-

Reduced Inflammation: Altering the expression of pro-inflammatory genes.[6]

-

Decreased Lipotoxicity: Regulating genes involved in lipid biosynthesis and metabolism.[6][7]

Caption: Proposed Mechanism of Action of this compound.

Quantitative Data from Clinical Trials

Larsucosterol has been evaluated in multiple clinical trials, primarily for alcohol-associated hepatitis (AH). The most significant data comes from the Phase 2b AHFIRM trial and a preceding Phase 2a study.

Table 1: Phase 2b AHFIRM Trial - Efficacy Results (90-Day Outcomes)[4][5][11]

| Outcome | Placebo (Standard of Care) | Larsucosterol 30 mg | Larsucosterol 90 mg |

| Global Population | |||

| 90-Day Mortality | 24.3% (25/103) | 14.7% (15/102) | 16.7% (17/102) |

| Mortality Reduction vs. Placebo | - | 41% (p=0.070) | 35% (p=0.126) |

| 90-Day Mortality or Transplant | Not Statistically Significant | Not Statistically Significant | Not Statistically Significant |

| U.S. Population (76% of Patients) | |||

| 90-Day Mortality | 27.3% (21/77) | 11.0% (8/73) | 13.0% (10/77) |

| Mortality Reduction vs. Placebo | - | 57% (p=0.014) | 58% (p=0.008) |

Table 2: Phase 2a Open-Label Trial - Key Findings[12][13]

| Parameter | Result |

| Patient Population | 19 subjects with moderate to severe AH |

| Doses Evaluated | 30 mg, 90 mg, 150 mg (IV infusion) |

| 28-Day Survival | 100% (19/19) survived the study period |

| Lille Score at Day 7 | <0.45 in 89% of evaluable subjects (16/18), indicating treatment response |

| MELD Score | Reductions from baseline observed at Day 28 |

| Serum Total Bilirubin | Notable decline from baseline to Day 7 and Day 28 |

| Safety | Well-tolerated with no drug-related serious adverse events |

Experimental Protocols

Detailed methodologies for key clinical trials provide insight into the evaluation of larsucosterol's safety and efficacy.

Phase 2b AHFIRM Trial (NCT04563026) Protocol[4][11]

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[4][11]

-

Patient Population: 307 patients with severe alcohol-associated hepatitis (MELD score >20).[5][11]

-

Randomization: Patients were assigned in a 1:1:1 ratio to one of three arms.[11]

-

Larsucosterol 30 mg + Standard of Care (SOC)

-

Larsucosterol 90 mg + Standard of Care (SOC)

-

Placebo + Standard of Care (SOC), with or without corticosteroids at the investigator's discretion.[11]

-

-

Intervention:

-

Primary Endpoint: 90-day mortality or liver transplant rate.[5][11]

Caption: Workflow of the Phase 2b AHFIRM Clinical Trial.

Phase 2a Trial (Part of NCT01809132) Protocol[12]

-

Study Design: A multicenter, open-label, dose-escalation study.[12]

-

Patient Population: 19 subjects with a clinical diagnosis of moderate (MELD 11-20) or severe (MELD 21-30) AH.[12]

-

Intervention:

-

Primary Objectives: To evaluate the safety, pharmacokinetics (PK), and efficacy signals of larsucosterol.[12]

-

Efficacy Signals: Lille score at Day 7, change in MELD score and serum total bilirubin from baseline, and 28-day mortality.[12]

Future Directions and Conclusion

The clinical data, particularly from the U.S. cohort of the AHFIRM trial, provide a strong rationale for advancing larsucosterol into Phase 3 registration trials for alcohol-associated hepatitis, with 90-day mortality as a primary endpoint.[5] The FDA has granted Breakthrough Therapy designation to larsucosterol for the treatment of severe AH, highlighting its potential to address a critical unmet medical need.[1][13]

References

- 1. durect.com [durect.com]

- 2. DURECT Corporation Announces Phase 3 Registrational Trial Design for Larsucosterol in Alcohol-associated Hepatitis [prnewswire.com]

- 3. This compound by DURECT for Alcoholic Hepatitis: Likelihood of Approval [pharmaceutical-technology.com]

- 4. durect.com [durect.com]

- 5. durect.com [durect.com]

- 6. DURECT reports positive results from phase 2b AHFIRM trial of larsucosterol in alcohol-associated hepatitis [clival.com]

- 7. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]

- 8. This compound | C27H45NaO5S | CID 25208970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Larsucosterol for the Treatment of Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DURECT Corporation Receives FDA Breakthrough Therapy Designation for Larsucosterol in Alcohol-Associated Hepatitis [prnewswire.com]

Larsucosterol Sodium: A Technical Guide to its Chemical Structure, Properties, and Epigenetic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larsucosterol Sodium, also known as DUR-928, is an endogenous, sulfated oxysterol currently under investigation as a therapeutic agent for acute organ injuries and chronic liver diseases. As an epigenetic modulator, its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to downstream effects on gene expression related to inflammation, lipid metabolism, and cell survival. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its role as a DNMT inhibitor. Detailed summaries of key experimental findings and clinical trial data are presented, alongside conceptual experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is the sodium salt of 25-hydroxycholesterol-3-sulfate (25HC3S). Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | Cholest-5-ene-3,25-diol, 3-(hydrogen sulfate), sodium salt (1:1), (3β)-[1] |

| Synonyms | DUR-928 sodium, Sodium larsucosterol[1] |

| CAS Number | 1174047-40-5[1] |

| UNII | 71A5JOPBE8[1] |

| Molecular Formula | C27H45NaO5S[1] |

| InChIKey | OEGAOHNRCSZIRO-KSGNISEOSA-M |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--OS(=O)(=O)[O-])C)C.[Na+] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 504.7 g/mol | [1] |

| Monoisotopic Mass | 504.28853999 Da | PubChem |

| Topological Polar Surface Area | 95 Ų | PubChem |

| Heavy Atom Count | 34 | PubChem |

| Defined Stereocenter Count | 8 | |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Mechanism of Action: Epigenetic Modulation via DNMT Inhibition

Larsucosterol acts as an epigenetic modulator by inhibiting the activity of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[2][3] In pathological states such as alcohol-associated hepatitis (AH), there is an observed increase in DNMT expression and subsequent DNA hypermethylation. This epigenetic alteration leads to the silencing of genes crucial for cellular homeostasis, including those involved in stress responses, cell survival, and lipid metabolism.

By inhibiting DNMTs, Larsucosterol reduces DNA hypermethylation, thereby restoring the expression of these critical genes.[2][3] This modulation of gene expression is believed to result in improved cell survival, reduced inflammation, and decreased lipotoxicity.[2][3]

Experimental Protocols

While specific, detailed proprietary protocols for the characterization of this compound are not publicly available, this section outlines the general methodologies that would be employed in a research setting to investigate its key pharmacological activities.

DNA Methyltransferase (DNMT) Inhibition Assay (Conceptual Workflow)

This conceptual workflow describes a typical in vitro assay to determine the inhibitory activity of this compound on DNMT enzymes.

Methodology:

-

Preparation:

-

Recombinant human DNMT1, DNMT3a, or DNMT3b enzyme is prepared in an appropriate assay buffer.

-

A universal DNA methyltransferase substrate (e.g., poly(dI-dC)) is coated onto a microplate.

-

S-adenosylmethionine (SAM), the methyl group donor, is prepared.

-

This compound is serially diluted to various concentrations.

-

-

Reaction:

-

The DNMT enzyme is pre-incubated with the different concentrations of this compound or a vehicle control.

-

The enzymatic reaction is initiated by adding the DNA substrate and SAM to the enzyme-inhibitor mixture.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

-

Detection:

-

The plate is washed to remove unreacted components.

-

A primary antibody specific for 5-methylcytosine is added, followed by a secondary enzyme-linked antibody.

-

A colorimetric or fluorometric substrate is added, and the signal is measured using a plate reader.

-

-

Analysis:

-

The percentage of DNMT inhibition is calculated for each concentration of this compound relative to the vehicle control.

-

The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the log of the inhibitor concentration.

-

Clinical Development and Efficacy Data

This compound has undergone several clinical trials, primarily for the treatment of alcohol-associated hepatitis (AH). The Phase 2b AHFIRM trial is a key study providing significant data on its safety and efficacy.

Table 3: Summary of Key Clinical Trial Findings for this compound in Alcohol-Associated Hepatitis (AHFIRM Phase 2b Trial)

| Parameter | Details |

| Trial Design | Randomized, double-blind, placebo-controlled, multicenter |

| Patient Population | 307 patients with severe alcohol-associated hepatitis |

| Treatment Arms | 1. Larsucosterol 30 mg2. Larsucosterol 90 mg3. Placebo (Standard of Care) |

| Primary Endpoint | 90-day mortality or liver transplant |

| Key Secondary Endpoint | 90-day mortality |

| Overall Mortality Reduction (90 days) | - 30 mg dose: 41% reduction (p=0.070)- 90 mg dose: 35% reduction (p=0.126)[4][5] |

| Mortality Reduction in U.S. Patients (90 days) | - 30 mg dose: 57% reduction (p=0.014)- 90 mg dose: 58% reduction (p=0.008)[5] |

| Safety Profile | Well-tolerated with fewer treatment-emergent adverse events compared to placebo.[5] |

Note: While the primary endpoint of mortality or transplant at 90 days did not reach statistical significance for the overall population, the clinically meaningful trend in mortality reduction, particularly in the U.S. patient cohort, is a significant finding.[4][5]

Clinical Trial Protocol: Phase 2b AHFIRM Study (NCT04563026)

-

Objective: To evaluate the safety and efficacy of Larsucosterol in patients with severe alcohol-associated hepatitis.

-

Inclusion Criteria (abbreviated):

-

Age ≥ 18 years

-

Clinical diagnosis of alcoholic hepatitis

-

Maddrey's Discriminant Function (MDF) score ≥ 32

-

Model for End-Stage Liver Disease (MELD) score between 21 and 30

-

-

Exclusion Criteria (abbreviated):

-

Active infection

-

Uncontrolled gastrointestinal bleeding

-

Serum creatinine > 2.5 mg/dL

-

-

Treatment Administration:

-

Larsucosterol (30 mg or 90 mg) or placebo administered as an intravenous infusion.

-

A second dose was administered after 72 hours if the patient remained hospitalized.[6]

-

Conclusion

This compound is a promising therapeutic candidate with a novel epigenetic mechanism of action. Its ability to inhibit DNA methyltransferases and subsequently modulate gene expression addresses key pathological processes in diseases such as alcohol-associated hepatitis. The available chemical, preclinical, and clinical data provide a strong rationale for its continued development. Further research into its broad-spectrum activities as an epigenetic modulator may uncover additional therapeutic applications. This technical guide serves as a foundational resource for scientists and researchers involved in the study and development of this innovative molecule.

References

- 1. pharmacytimes.com [pharmacytimes.com]

- 2. DURECT Announces Peer-Reviewed Article Accepted for Publication with Additional Data from Previously Completed Phase 2a Study of Larsucosterol in Alcohol-Associated Hepatitis [prnewswire.com]

- 3. durect.com [durect.com]

- 4. durect.com [durect.com]

- 5. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]

- 6. durect.com [durect.com]

Larsucosterol Sodium: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larsucosterol Sodium (also known as DUR-928) is an endogenous, sulfated oxysterol that has emerged as a promising therapeutic agent for acute and chronic liver diseases, particularly alcohol-associated hepatitis (AH). It functions as an epigenetic modulator by inhibiting DNA methyltransferases (DNMTs), thereby influencing gene expression pathways critical for cell survival, inflammation, and lipid metabolism. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, presenting key data and experimental protocols for the scientific community.

Discovery

Larsucosterol is the sodium salt of 25-hydroxycholesterol 3-sulfate (25HC3S), an endogenous cholesterol derivative.[1] Its discovery was a result of research into the function of the mitochondrial cholesterol transporter protein, steroidogenic acute regulatory protein (STARD1).[1] Overexpression of STARD1 in cells led to the identification of 25HC3S within the cell nucleus, suggesting a role as a signaling molecule.[1] Subsequent functional studies revealed its ability to reduce intracellular lipid accumulation, decrease inflammatory mediators, and suppress apoptosis, highlighting its therapeutic potential.[1] Endogenous 25HC3S has been identified in multiple species, including humans, indicating a conserved biological role.[1]

Synthesis of this compound

This compound is a synthetic form of the naturally occurring 25HC3S.[2] While the precise, industrial-scale synthesis protocol for this compound is proprietary, the general chemical process involves two key steps: the sulfation of 25-hydroxycholesterol and the subsequent formation of the sodium salt.

A plausible synthetic route would involve:

-

Sulfation: Reacting 25-hydroxycholesterol with a sulfating agent, such as a sulfur trioxide-pyridine complex, in an appropriate aprotic solvent. This step selectively adds a sulfate group to the 3-hydroxyl position of the sterol backbone.

-

Neutralization and Salt Formation: The resulting sulfuric acid monoester is then neutralized with a sodium base, such as sodium hydroxide or sodium bicarbonate, to form the stable sodium salt, this compound.

-

Purification: The final product is purified using standard techniques like crystallization or chromatography to achieve the high purity required for pharmaceutical applications.

The final drug product for injection is a sterile solution of this compound (30 mg/mL) formulated with hydroxypropyl betadex (240 mg/mL) to enhance solubility and stability.[1]

Mechanism of Action: Epigenetic Modulation

Larsucosterol acts as an epigenetic modulator by inhibiting the activity of DNA methyltransferases, specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3][4][5][6] In pathological states like alcohol-associated hepatitis, there is an observed increase in DNMT expression and subsequent DNA hypermethylation.[1][3] This epigenetic alteration leads to the silencing of genes essential for cellular repair, stress response, and metabolism, contributing to cellular dysfunction and liver failure.[3][7]

Larsucosterol intervenes by binding to and inhibiting these DNMTs.[2][5] This inhibition reverses the aberrant DNA hypermethylation, allowing for the re-expression of critical genes.[3][4] The downstream effects include:

-

Improved Cell Survival: Suppression of apoptotic pathways.[1]

-

Reduced Inflammation: Decreased production of inflammatory mediators.[1]

-

Decreased Lipotoxicity: Inhibition of lipid biosynthesis and reduction of intracellular lipid accumulation.[1][3][4]

This mechanism provides a strong rationale for its development in treating conditions characterized by epigenetic dysregulation, such as AH and other acute organ injuries.[3][5]

Clinical Development and Efficacy

Larsucosterol has undergone several clinical trials, primarily focusing on its safety and efficacy in patients with alcohol-associated hepatitis (AH).

Phase 2a Study

This multicenter, open-label, dose-escalation study provided the initial human efficacy signals for Larsucosterol in AH.

Table 1: Key Efficacy Signals from Phase 2a Study in Severe AH

| Parameter | Observation | Source |

|---|---|---|

| Lille Score (Day 7) | <0.45 in 89% of subjects, indicating a response to therapy.[1] | [1] |

| Statistically significant improvement vs. standard of care (SOC).[1] | [1] | |

| Serum Bilirubin | Notable decline from baseline to Day 7 and Day 28.[1] | [1] |

| MELD Score | Reduced at Day 28 compared to baseline.[1] | [1] |

| 28-Day Survival | 100% survival in all 19 subjects treated.[1] |[1] |

Phase 2b AHFIRM Trial

The AHFIRM trial was a larger, randomized, double-blind, placebo-controlled study designed to further evaluate the safety and efficacy of Larsucosterol in patients with severe AH.[3]

Table 2: Topline Results of the Phase 2b AHFIRM Trial (n=307)

| Endpoint | 30 mg Larsucosterol vs. SOC | 90 mg Larsucosterol vs. SOC | Source |

|---|---|---|---|

| 90-Day Mortality or Transplant | Did not achieve statistical significance.[3][4][8] | Did not achieve statistical significance.[3][4][8] | [3][4][8] |

| 90-Day Mortality (Overall) | 41% reduction (p=0.070).[3][4] | 35% reduction (p=0.126).[3][4] | [3][4] |

| 90-Day Mortality (U.S. Patients, 76% of total) | 57% reduction (p=0.014).[3] | 58% reduction (p=0.008).[3] |[3] |

The trial did not meet its primary endpoint of a statistically significant reduction in mortality or liver transplant at 90 days.[8] However, it showed a compelling and clinically meaningful trend in reducing 90-day mortality, especially in the large U.S. patient population.[3][4] Larsucosterol was also found to be safe and well-tolerated.[3]

Experimental Protocols

Phase 2a Clinical Trial Protocol

-

Study Design: A multicenter, open-label, dose-escalation study conducted in two parts (Part A: moderate AH, Part B: severe AH).[1]

-

Patient Population: 19 subjects with a clinical diagnosis of AH. Disease severity was stratified by Model for End-Stage Liver Disease (MELD) score (Moderate: 11-20, Severe: 21-30).[1]

-

Dosing Regimen: Subjects received one or two intravenous (IV) infusions of Larsucosterol (72 hours apart) at doses of 30, 90, or 150 mg.[1] The drug was diluted in 100 mL of sterile saline or 5% dextrose and infused over 2 hours.[1]

-

Primary Objectives: To evaluate the safety, pharmacokinetics (PK), and efficacy signals of Larsucosterol.[1]

-

Key Endpoints: Safety and tolerability, PK parameters, Lille score at day 7, change in MELD score and serum bilirubin from baseline, and 28-day mortality.[1]

-

Sample Analysis: Plasma concentrations of Larsucosterol were measured using a validated solid-phase extraction and high-performance liquid chromatography/mass spectrometry (HPLC/MS) method with a calibration range of 2–500 ng/mL.[1]

Phase 2b (AHFIRM) Clinical Trial Protocol

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[3]

-

Patient Population: 307 patients with severe AH.[3]

-

Dosing Regimen: Patients were randomly assigned (1:1:1) to receive either 30 mg of Larsucosterol, 90 mg of Larsucosterol, or a placebo.[8] A second dose was administered after 72 hours if the patient remained hospitalized.[8] All patients received investigator-determined standard of care (SOC), which could include corticosteroids.[8]

-

Primary Endpoint: Mortality or liver transplantation rate at 90 days.[3][8]

Conclusion

This compound is a first-in-class epigenetic modulator with a well-defined mechanism of action targeting the underlying pathophysiology of diseases like alcohol-associated hepatitis. Discovered as an endogenous signaling molecule, its development has progressed through rigorous clinical evaluation. While the Phase 2b AHFIRM trial did not meet its primary endpoint, the compelling survival trends, particularly in the U.S. cohort, and its excellent safety profile provide a strong rationale for continued investigation in a Phase 3 registration trial.[3][4] As a potential first-ever approved therapy for severe AH, Larsucosterol holds significant promise for addressing a major unmet medical need.

References

- 1. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DURECT Completes Enrollment in Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis [prnewswire.com]

- 3. DURECT reports positive results from phase 2b AHFIRM trial of larsucosterol in alcohol-associated hepatitis [clival.com]

- 4. durect.com [durect.com]

- 5. durect.com [durect.com]

- 6. DURECT Corporation Announces Last Patient Last Visit in Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis [prnewswire.com]

- 7. google.com [google.com]

- 8. Larsucosterol for the Treatment of Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Epigenetic Modulator Larsucosterol Sodium: A Deep Dive into its Preclinical Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larsucosterol Sodium (also known as DUR-928 or 25-hydroxycholesterol 3-sulfate), is an endogenous, sulfated oxysterol that is emerging as a promising therapeutic agent for a variety of acute and chronic liver diseases. Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), positioning it as a key epigenetic regulator.[1][2][3] By modulating DNA methylation, Larsucosterol influences the expression of genes involved in critical cellular processes, including stress responses, cell death and survival, and lipid biosynthesis.[1][2][3] This technical guide provides an in-depth summary of the preclinical pharmacodynamics of this compound, focusing on quantitative data from key in vivo and in vitro models, detailed experimental protocols, and visualization of its core signaling pathways.

Core Mechanism of Action: DNA Methyltransferase Inhibition

Larsucosterol acts as an inhibitor of DNA methyltransferases, specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3] In pathological states such as alcohol-associated hepatitis, DNA hypermethylation can lead to the silencing of protective genes. By inhibiting DNMTs, Larsucosterol is proposed to restore the expression of these genes, thereby improving cell survival, reducing inflammation, and decreasing lipotoxicity.[1][2][3]

dot digraph "Larsucosterol_Mechanism_of_Action" { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, size="7.6,4", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Larsucosterol [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNMTs [label="DNMT1, DNMT3a, DNMT3b", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Hypermethylation [label="DNA Hypermethylation", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Silencing [label="Protective Gene Silencing", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Dysfunction [label="Cellular Dysfunction\n(Inflammation, Lipotoxicity, Cell Death)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Restored Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Improved_Function [label="Improved Cellular Function\n(Anti-inflammatory, Reduced Lipotoxicity, Cell Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Larsucosterol -> DNMTs [label=" inhibits", color="#EA4335", fontcolor="#202124"]; DNMTs -> DNA_Hypermethylation [label=" promotes", color="#FBBC05", fontcolor="#202124"]; DNA_Hypermethylation -> Gene_Silencing [label=" leads to", color="#5F6368", fontcolor="#202124"]; Gene_Silencing -> Cellular_Dysfunction [label=" causes", color="#5F6368", fontcolor="#202124"]; Larsucosterol -> Gene_Expression [label=" promotes", color="#34A853", fontcolor="#202124"]; Gene_Expression -> Improved_Function [label=" results in", color="#34A853", fontcolor="#202124"]; } caption: "Larsucosterol's core mechanism of action."

Preclinical Pharmacodynamics: In Vivo Models

Acetaminophen-Induced Acute Liver Injury in Mice

In a mouse model of acetaminophen (APAP)-induced acute liver injury, Larsucosterol demonstrated significant protective effects.[4] Treatment with Larsucosterol led to a marked reduction in mortality and a decrease in key markers of liver damage.[4]

| Parameter | Control (APAP only) | Larsucosterol (25 mg/kg) + APAP | % Change vs. Control | Reference |

| Mortality Rate | High (not specified) | Significantly reduced | Not specified | [4] |

| Plasma LDH | Elevated | Significantly reduced | Not specified | [4] |

| Plasma AST | Elevated | Significantly reduced | Not specified | [4] |

| Plasma ALT | Elevated | Significantly reduced | Not specified | [4] |

| Hepatic MDA | Increased | Significantly decreased | Not specified | [4] |

| Hepatic ROS | Increased | Significantly decreased | Not specified | [4] |

-

Animal Model: Male C57BL/6 mice.

-

Induction of Injury: A single intraperitoneal (IP) injection of acetaminophen (350 mg/kg).

-

Treatment: A single IP injection of Larsucosterol (25 mg/kg) administered 30 minutes after the APAP challenge.

-

Endpoints: Mortality was monitored. Plasma levels of lactate dehydrogenase (LDH), aspartate aminotransferase (AST), and alanine aminotransferase (ALT) were measured to assess liver injury. Hepatic levels of malondialdehyde (MDA) and reactive oxygen species (ROS) were determined to evaluate oxidative stress.[4]

Lipopolysaccharide-Induced Acute Liver Failure in Mice

Larsucosterol also showed potent anti-inflammatory and hepatoprotective effects in a lipopolysaccharide (LPS)-induced mouse model of acute liver failure.

| Parameter | Control (LPS only) | Larsucosterol (25 mg/kg) + LPS | % Change vs. Control | Reference |

| Survival Rate | Low (not specified) | Significantly increased | Not specified | [5] |

| Serum ALT | Elevated | Significantly decreased | Not specified | [5] |

| Serum AST | Elevated | Significantly decreased | Not specified | [5] |

| Serum TNF-α | Elevated | Significantly decreased | Not specified | [5] |

| Serum IL-6 | Elevated | Significantly decreased | Not specified | [5] |

-

Animal Model: Male C57BL/6 mice.

-

Induction of Injury: A single intravenous (IV) injection of lipopolysaccharide.

-

Treatment: Intraperitoneal administration of Larsucosterol.

-

Endpoints: Survival rate was monitored. Serum levels of ALT, AST, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) were measured.[5]

dot digraph "In_Vivo_Experimental_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.8, size="7.6,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Animal_Model [label="Animal Model\n(e.g., C57BL/6 Mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; Injury_Induction [label="Induction of Liver Injury\n(e.g., APAP or LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment_Group [label="Treatment Group:\nLarsucosterol Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control_Group [label="Control Group:\nVehicle Administration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endpoint_Analysis [label="Endpoint Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Survival Rate", fillcolor="#F1F3F4", fontcolor="#202124"]; Biomarkers [label="Serum Biomarkers\n(ALT, AST, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Histology [label="Liver Histopathology", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Animal_Model -> Injury_Induction [color="#5F6368", fontcolor="#202124"]; Injury_Induction -> Treatment_Group [color="#4285F4", fontcolor="#202124"]; Injury_Induction -> Control_Group [color="#EA4335", fontcolor="#202124"]; Treatment_Group -> Endpoint_Analysis [color="#34A853", fontcolor="#202124"]; Control_Group -> Endpoint_Analysis [color="#34A853", fontcolor="#202124"]; Endpoint_Analysis -> Survival [color="#5F6368", fontcolor="#202124"]; Endpoint_Analysis -> Biomarkers [color="#5F6368", fontcolor="#202124"]; Endpoint_Analysis -> Histology [color="#5F6368", fontcolor="#202124"]; } caption: "General workflow for in vivo preclinical studies."

Preclinical Pharmacodynamics: In Vitro Models

Human THP-1 Macrophages

In human THP-1-derived macrophages, Larsucosterol demonstrated anti-inflammatory properties by modulating key signaling pathways.

| Parameter | Control (LPS/TNFα only) | Larsucosterol + LPS/TNFα | % Change vs. Control | Reference |

| Nuclear NF-κB | Increased | Decreased | Not specified | [6][7] |

| Cytosolic IκBα | Decreased | Increased | Not specified | [6][7] |

| Nuclear PPARγ | Decreased | Increased | Not specified | [6][7] |

| IL-1β Expression | Increased | Decreased | Not specified | [3] |

| TNF-α Expression | Increased | Decreased | Not specified | [6] |

-

Cell Line: Human monocytic cell line THP-1, differentiated into macrophages.

-

Inflammatory Challenge: Cells were treated with lipopolysaccharide (LPS) and/or tumor necrosis factor-alpha (TNFα).

-

Treatment: Concomitant treatment with Larsucosterol.

-

Endpoints: Levels of nuclear factor-kappa B (NF-κB), inhibitor of kappa B alpha (IκBα), and peroxisome proliferator-activated receptor-gamma (PPARγ) in nuclear and cytosolic fractions were determined by Western blot. Expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and TNF-α was measured by qPCR or ELISA.[3][6][7]

Primary Rat Hepatocytes

In primary rat hepatocytes, Larsucosterol and its precursor, 25-hydroxycholesterol (25HC), showed opposing effects on lipid metabolism and inflammatory responses.

| Parameter | 25HC Treatment | Larsucosterol (25HC3S) Treatment | Reference |

| Nuclear LXR | Increased | Decreased | [1] |

| Nuclear SREBP-1 | Increased | Decreased | [1] |

| ACC1 mRNA | Increased | Decreased | [1] |

| FAS mRNA | Increased | Decreased | [1] |

| Cytoplasmic IκBα | Decreased | Increased | [1] |

| NF-κB Nuclear Translocation | Increased | Decreased | [1] |

-

Cell Model: Primary hepatocytes isolated from rats.

-

Treatment: Cells were treated with either 25-hydroxycholesterol (25HC) or Larsucosterol (25HC3S).

-

Endpoints: Protein levels of liver X receptor (LXR) and sterol regulatory element-binding protein-1 (SREBP-1) in nuclear extracts were measured. mRNA expression of acetyl-CoA carboxylase 1 (ACC1) and fatty acid synthase (FAS) was quantified by qPCR. Levels of IκBα in the cytoplasm and the nuclear translocation of NF-κB were also assessed.[1]

Signaling Pathways Modulated by Larsucosterol

Larsucosterol's therapeutic effects are mediated through the modulation of several interconnected signaling pathways. Its primary action as a DNMT inhibitor leads to the upregulation of genes that influence inflammatory and metabolic pathways.

dot digraph "Larsucosterol_Signaling_Pathways" { graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=1.0, size="7.6,6", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Larsucosterol [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNMT_Inhibition [label="DNMT Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Upregulation [label="Upregulation of\nProtective Genes", fillcolor="#34A853", fontcolor="#FFFFFF"];

PPARg [label="PPARγ Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; LXR_SREBP [label="LXR/SREBP-1c Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_ERK [label="MAPK-ERK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K-Akt Pathway", fillcolor="#FBBC05", fontcolor="#202124"];

Inflammation [label="< Reduced Inflammation >", shape=oval, style=filled, fillcolor="#34A853"]; Lipid_Metabolism [label="< Improved Lipid Metabolism >", shape=oval, style=filled, fillcolor="#34A853"]; Cell_Survival [label="< Enhanced Cell Survival >", shape=oval, style=filled, fillcolor="#34A853"];

// Edges Larsucosterol -> DNMT_Inhibition [color="#EA4335", fontcolor="#202124"]; DNMT_Inhibition -> Gene_Upregulation [color="#34A853", fontcolor="#202124"];

Gene_Upregulation -> PPARg [color="#5F6368", fontcolor="#202124"]; Gene_Upregulation -> LXR_SREBP [color="#5F6368", fontcolor="#202124"]; Gene_Upregulation -> MAPK_ERK [color="#5F6368", fontcolor="#202124"]; Gene_Upregulation -> PI3K_Akt [color="#5F6368", fontcolor="#202124"];

PPARg -> Inflammation [color="#34A853", fontcolor="#202124"]; LXR_SREBP -> Lipid_Metabolism [color="#34A853", fontcolor="#202124"]; MAPK_ERK -> Cell_Survival [color="#34A853", fontcolor="#202124"]; PI3K_Akt -> Cell_Survival [color="#34A853", fontcolor="#202124"]; } caption: "Signaling pathways modulated by Larsucosterol."

Conclusion

The preclinical data for this compound strongly support its role as a potent epigenetic modulator with significant therapeutic potential in the context of liver disease. Through the inhibition of DNA methyltransferases, Larsucosterol orchestrates a pharmacodynamic response characterized by reduced inflammation, improved lipid metabolism, and enhanced cell survival. The consistent findings across various in vivo and in vitro models provide a solid foundation for its ongoing clinical development. This in-depth guide, with its structured data, detailed protocols, and pathway visualizations, offers a comprehensive resource for researchers and drug development professionals engaged in the study of this novel therapeutic agent.

References

- 1. Regulation of hepatocyte lipid metabolism and inflammatory response by 25-hydroxycholesterol and 25-hydroxycholesterol-3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 25-Hydroxycholesterol-3-sulfate attenuates inflammatory response via PPARγ signaling in human THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 25-Hydroxycholesterol 3-Sulfate Recovers Acetaminophen Induced Acute Liver Injury via Stabilizing Mitochondria in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholesterol metabolites alleviate injured liver function and decrease mortality in an LPS-induced mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfation of 25-hydroxycholesterol regulates lipid metabolism, inflammatory responses, and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

Early-Phase Clinical Trial Data for Larsucosterol Sodium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larsucosterol Sodium (formerly DUR-928) is an endogenous, sulfated oxysterol and an epigenetic modulator under investigation for the treatment of severe alcohol-associated hepatitis (AH). As an inhibitor of DNA methyltransferases (DNMTs), larsucosterol modulates gene expression involved in critical cellular pathways, including stress responses, cell death and survival, and lipid biosynthesis.[1][2][3][4][5] This document provides a comprehensive technical guide to the early-phase clinical trial data for larsucosterol, focusing on quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action

Larsucosterol functions by inhibiting the activity of DNA methyltransferases, specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3][4][5] In pathological conditions such as alcohol-associated hepatitis, there is an observed hypermethylation of DNA, leading to the silencing of genes crucial for cellular repair and survival. By inhibiting DNMTs, larsucosterol is proposed to reverse this hypermethylation, thereby restoring the expression of genes involved in reducing inflammation, mitigating cellular stress, and promoting cell survival.[1][2][3][4][5]

Early-Phase Clinical Trial Data

Phase 1 Clinical Trial in Healthy Volunteers

While specific quantitative pharmacokinetic (PK) data (Cmax, AUC, half-life) from Phase 1 trials in healthy volunteers are not publicly available in detail, a Phase 2a study in patients with AH reported that the Cmax and AUC of larsucosterol were increased by 2-fold and 6-fold, respectively, in AH patients compared to healthy volunteers from an earlier Phase 1 study.[6] This suggests a decreased clearance of the drug in patients with liver impairment.[6]

Phase 2a Clinical Trial in Alcohol-Associated Hepatitis

A Phase 2a open-label, dose-escalation trial evaluated the safety, pharmacokinetics, and efficacy signals of larsucosterol in 19 patients with moderate to severe AH.

Experimental Protocol:

-

Study Design: Open-label, multi-center, dose-escalation.

-

Patient Population: 19 adults with a clinical diagnosis of moderate (MELD score 11-20) or severe (MELD score 21-30) alcohol-associated hepatitis.

-

Dosing Regimen: Intravenous infusion of larsucosterol at doses of 30 mg, 90 mg, or 150 mg. A second dose was administered 72 hours after the first if the patient remained hospitalized.

-

Follow-up: 28 days.

-

Primary Objectives: To evaluate the safety and pharmacokinetics of larsucosterol.

-

Efficacy Endpoints: Lille score at day 7, change from baseline in serum total bilirubin and MELD score, and 28-day mortality.

Quantitative Data Summary:

| Outcome Measure | Result | Citation |

| Safety | No drug-related serious adverse events. | [7] |

| 28-Day Survival | 100% (19 out of 19 patients). | [6] |

| Pharmacokinetics | PK profiles were not affected by disease severity. | [6] |

| Lille Score at Day 7 | <0.45 in 89% of patients (16 out of 18 with samples). | [6] |

| Bilirubin Reduction (Day 28) | Statistically significant reduction from baseline. | [6] |

| MELD Score Reduction (Day 28) | Statistically significant reduction from baseline. | [6] |

Phase 2b (AHFIRM) Clinical Trial in Severe Alcohol-Associated Hepatitis

The AHFIRM trial was a randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of larsucosterol in patients with severe AH.

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled, international, multi-center.

-

Patient Population: 307 patients with severe alcohol-associated hepatitis (Maddrey's discriminant function ≥ 32 and MELD score 21-30).

-

Treatment Arms:

-

Larsucosterol 30 mg + standard of care (SOC)

-

Larsucosterol 90 mg + SOC

-

Placebo + SOC (with or without methylprednisolone at investigator's discretion)

-

-

Dosing Regimen: Intravenous administration. A second dose was given after 72 hours if the patient was still hospitalized.

-

Primary Endpoint: 90-day incidence of mortality or liver transplantation.

-

Key Secondary Endpoint: 90-day survival.

Quantitative Data Summary:

| Endpoint | Placebo (n=103) | Larsucosterol 30 mg (n=102) | Larsucosterol 90 mg (n=102) | Citation |

| 90-Day Mortality or Liver Transplant (All Patients) | 25 deaths, 4 transplants | 15 deaths, 5 transplants | 17 deaths, 8 transplants | [8] |

| 90-Day Mortality Reduction (All Patients) | - | 41% (p=0.068) | 35% (p=0.124) | [8] |

| 90-Day Mortality Reduction (U.S. Patients) | - | 57% (p=0.014) | 58% (p=0.008) | [8] |

| Treatment-Emergent Adverse Events (TEAEs) | Similar across all groups, mostly related to hepatic disease. | Fewer TEAEs compared to placebo. | Fewer TEAEs compared to placebo. | [1][9][10] |

Conclusion

Early-phase clinical trials of this compound have demonstrated a favorable safety profile and promising efficacy signals in patients with alcohol-associated hepatitis. The Phase 2a trial showed improvements in key prognostic indicators, and the Phase 2b AHFIRM trial indicated a clinically meaningful trend towards reduced 90-day mortality, particularly in the U.S. patient population. The mechanism of action as a DNMT inhibitor provides a strong rationale for its therapeutic potential in diseases with epigenetic dysregulation. Further investigation in a Phase 3 registrational trial is planned to confirm these findings.

References

- 1. DURECT reports positive results from phase 2b AHFIRM trial of larsucosterol in alcohol-associated hepatitis [clival.com]

- 2. durect.com [durect.com]

- 3. durect.com [durect.com]

- 4. DURECT Corporation Announces Last Patient Last Visit in Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis [prnewswire.com]

- 5. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]

- 6. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. durect.com [durect.com]

- 9. pharmacytimes.com [pharmacytimes.com]

- 10. hcplive.com [hcplive.com]

Methodological & Application

Larsucosterol Sodium: Application Notes and Protocols for In Vivo Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larsucosterol (also known as DUR-928) is a novel, endogenous, sulfated oxysterol that acts as an epigenetic modulator. It is currently under investigation for the treatment of various acute and chronic liver diseases, including alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH). Larsucosterol functions as an inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3][4][5] By inhibiting these enzymes, larsucosterol reduces DNA hypermethylation, a process implicated in the pathophysiology of several diseases.[3][4] This epigenetic regulation modulates the expression of genes involved in critical cellular pathways, including those related to lipid metabolism, inflammatory responses, and cell survival.[1][3][4][6] Preclinical in vivo studies have demonstrated the therapeutic potential of larsucosterol in various animal models of liver injury.

Mechanism of Action

Larsucosterol's primary mechanism of action is the inhibition of DNMTs.[1][2] This inhibition leads to a decrease in DNA methylation, particularly at CpG sites in the promoter regions of genes. This epigenetic modification results in the upregulation of genes that are often silenced in disease states. The downstream effects of larsucosterol's activity include:

-

Regulation of Lipid Metabolism: Larsucosterol has been shown to downregulate lipid biosynthetic pathways.[6]

-

Anti-inflammatory Effects: It attenuates inflammatory responses.[6]

-

Promotion of Cell Survival: Larsucosterol enhances cell survival by inhibiting apoptosis.[6]

These effects are mediated through the modulation of key signaling pathways, including the MAPK-ERK and calcium-AMPK pathways.[6]

In Vivo Experimental Protocols

Acetaminophen (APAP)-Induced Acute Liver Injury Model

This model is used to study drug-induced liver injury. An overdose of acetaminophen leads to acute hepatic necrosis.

Experimental Workflow:

Protocol Details:

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Fasting: Fast mice overnight (approximately 12-16 hours) before APAP administration.[7]

-

APAP Administration: Administer a single intraperitoneal (i.p.) injection of acetaminophen at a dose of 300-500 mg/kg.[7] APAP should be dissolved in warm, sterile saline.

-

Larsucosterol Administration: Administer larsucosterol via i.p. injection at a dose of 25 mg/kg.[8] The timing of administration can be varied relative to the APAP injection (e.g., 30 minutes post-APAP).[8]

-

Sample Collection: Collect blood and liver tissue samples at 24 hours post-APAP injection.[8]

-

Endpoints:

-

Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH).[6][8]

-

Histological Analysis: Perform H&E staining of liver sections to assess the extent of necrosis.

-

Survival: Monitor survival rates over a specified period (e.g., 48 hours).[6]

-

| Parameter | Vehicle Control (APAP only) | Larsucosterol (25 mg/kg) + APAP |

| Serum ALT (U/L) | Significantly Elevated | Significantly Reduced |

| Serum AST (U/L) | Significantly Elevated | Significantly Reduced |

| Serum LDH (U/L) | Significantly Elevated | Significantly Reduced |

| Liver Necrosis | Extensive Centrilobular Necrosis | Markedly Reduced Necrosis |

| Survival Rate | Lower Survival | Significantly Increased Survival |

Lipopolysaccharide (LPS)-Induced Organ Injury Model

This model is used to study systemic inflammation and endotoxin-induced organ damage, including liver injury.

Protocol Details:

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

LPS Administration: Administer a single i.p. injection of LPS from E. coli O111:B4 at a dose of 5 mg/kg.[6]

-

Larsucosterol Administration: Administer larsucosterol via intravenous (i.v.) injection at a dose of 1.5 mg/kg, co-injected with LPS.[6]

-

Endpoints:

| Parameter | Vehicle Control (LPS only) | Larsucosterol (1.5 mg/kg) + LPS |

| 24h Mortality Rate | High (e.g., ~80%) | Significantly Reduced (e.g., ~20%) |

| 96h Survival Rate (with treatment within 96h) | Low (e.g., 10%) | High (e.g., 90%) |

| Serum ALT, AST, LDH | Elevated | Significantly Reduced |

Diet-Induced Non-Alcoholic Steatohepatitis (NASH) Model

This model recapitulates the features of MASH, including steatosis, inflammation, and fibrosis.

Protocol Details:

-

Animals: Male C57BL/6J mice.

-

Model Induction: A common model is the STAM™ model, where mice receive a single subcutaneous injection of streptozotocin (200 µg) two days after birth, followed by a high-fat diet starting at 4 weeks of age.[9]

-

Larsucosterol Administration:

-

Endpoints:

-

Histological Analysis: H&E staining for NAFLD Activity Score (NAS) and Sirius Red staining for fibrosis quantification.[9]

-

Gene Expression Analysis: qPCR for fibrotic and inflammatory genes (e.g., Collagen 1a1, TNF-α).[9]

-

Biochemical Analysis: Measurement of liver triglycerides, total cholesterol, and free fatty acids.[6]

-

| Treatment Phase | Parameter | Vehicle Control | Larsucosterol (50 mg/kg) |

| Prophylactic (Wk 5-9) | NAFLD Activity Score (NAS) | Elevated | Significantly Reduced |

| Liver Fibrosis (% area) | Increased | Significantly Reduced | |

| Therapeutic (Wk 9-13) | Hepatocyte Ballooning | Present | Significantly Reduced |

| Liver Fibrosis (% area) | Established Fibrosis | Significantly Reduced | |

| Hepatic Collagen 1a1 Expression | Upregulated | Trend of Reduction |

Summary and Future Directions

Larsucosterol has demonstrated significant therapeutic potential in a range of preclinical in vivo models of liver disease. Its epigenetic mechanism of action, targeting DNA methylation, offers a novel approach to treating complex multifactorial diseases like AH and MASH. The protocols outlined above provide a framework for researchers to further investigate the efficacy and mechanisms of larsucosterol in various contexts of liver pathology. Future studies should aim to further elucidate the downstream targets of larsucosterol-mediated epigenetic regulation and to explore its potential in other organ injury models.

References

- 1. durect.com [durect.com]

- 2. DURECT Corporation Announces Publication of DUR-928's Mechanism of Action [prnewswire.com]

- 3. durect.com [durect.com]

- 4. durect.com [durect.com]

- 5. DURECT Corporation Announces Phase 3 Registrational Trial Design for Larsucosterol in Alcohol-associated Hepatitis [prnewswire.com]

- 6. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 25-Hydroxycholesterol 3-Sulfate Recovers Acetaminophen Induced Acute Liver Injury via Stabilizing Mitochondria in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. durect.com [durect.com]

Application Notes and Protocols for Testing Larsucosterol Sodium Efficacy in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larsucosterol (also known as DUR-928) is an endogenous, sulfated oxysterol that acts as an epigenetic modulator.[1][2][3][4][5][6][7] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[3][4][5][6][7] This inhibition leads to a reduction in DNA hypermethylation, which in turn modulates the expression of genes involved in critical cellular pathways related to stress responses, cell survival, lipid metabolism, and inflammation.[1][3][4][5][6][7] Preclinical and clinical studies have shown that Larsucosterol may improve cell survival, reduce inflammation, and decrease lipotoxicity, making it a promising therapeutic candidate for acute and chronic liver diseases such as alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH).[1][2]

These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy of Larsucosterol Sodium. The assays are designed to assess the compound's effects on key pathological features of liver disease, including hepatocyte steatosis (lipid accumulation) and macrophage-mediated inflammation.

Signaling Pathway of Larsucosterol

Larsucosterol's mechanism of action centers on the epigenetic regulation of gene expression. By inhibiting DNMTs, it prevents the addition of methyl groups to DNA, thereby reversing the hypermethylation-induced silencing of protective genes. This leads to the upregulation of genes involved in cellular repair, metabolism, and anti-inflammatory responses.

References

- 1. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. durect.com [durect.com]

- 4. durect.com [durect.com]

- 5. durect.com [durect.com]

- 6. durect.com [durect.com]

- 7. DURECT Corporation Announces Phase 3 Registrational Trial Design for Larsucosterol in Alcohol-associated Hepatitis [prnewswire.com]

Application Notes and Protocols for Intravenous Infusion of Larsucosterol Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larsucosterol Sodium (also known as DUR-928) is an endogenous, sulfated oxysterol and an epigenetic modulator currently under investigation for the treatment of severe alcohol-associated hepatitis (AH).[1] It functions by inhibiting DNA methyltransferases (DNMT1, DNMT3a, and 3b), which leads to the modulation of gene expression involved in cellular stress responses, survival, and lipid biosynthesis.[2][3][4] This document provides detailed application notes and protocols for the preparation of this compound for intravenous infusion, based on procedures utilized in clinical trials. These guidelines are intended for research and development purposes.

Physicochemical Properties and Formulation

This compound is the sodium salt of 25-hydroxycholesterol-3-sulfate (25HC3S).[5] The formulation used in clinical studies is a sterile solution containing 30 mg/mL of this compound and 240 mg/mL of hydroxypropyl betadex, a cyclodextrin used to enhance the solubility of hydrophobic compounds for intravenous administration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C27H45NaO5S | [6] |

| Molecular Weight | 504.7 g/mol | [6] |

| Code Designations | DUR-928 sodium | [6] |

| CAS Registry Number | 1174047-40-5 | [6] |

Experimental Protocols

The following protocols are derived from methodologies reported in clinical trials of this compound. Researchers should adapt these protocols based on their specific experimental needs and conduct appropriate stability and compatibility studies.

Materials and Equipment

-

This compound sterile solution (30 mg/mL)

-

Sterile saline (0.9% Sodium Chloride Injection, USP) or 5% Dextrose Injection, USP

-

Sterile syringes (1 mL, 3 mL, 5 mL, or other appropriate sizes)

-

Sterile needles

-

100 mL intravenous infusion bags

-

Aseptic workspace (e.g., laminar flow hood)

-

Personal protective equipment (gloves, lab coat)

Protocol for Preparation of Intravenous Infusion

This protocol describes the dilution of a 30 mg/mL this compound stock solution to prepare doses of 30 mg, 90 mg, and 150 mg for intravenous infusion.

1. Aseptic Preparation:

- Perform all procedures under aseptic conditions to ensure the sterility of the final infusion solution.

- Visually inspect the this compound stock solution for particulate matter and discoloration prior to use.

2. Withdrawal of this compound Stock Solution:

- Using a sterile syringe of appropriate size, withdraw the required volume of the 30 mg/mL this compound solution.

- For a 30 mg dose , withdraw 1 mL .[5][7]

- For a 90 mg dose , withdraw 3 mL .[5][7]

- For a 150 mg dose , withdraw 5 mL .[5][7]

3. Dilution in Intravenous Bag:

- Inject the withdrawn volume of this compound into a 100 mL intravenous bag containing either sterile saline (0.9% NaCl) or 5% dextrose.[5][7]

- Gently mix the contents of the infusion bag.

4. Final Concentration and Administration:

- The final volume of the infusion solution is approximately 101 mL, 103 mL, or 105 mL, depending on the dose.

- The infusion is typically administered intravenously over a period of 2 hours.[5][7]

Table 2: Dosing and Dilution of this compound for IV Infusion

| Dose of this compound | Volume of 30 mg/mL Stock Solution to Withdraw | Diluent | Final Infusion Volume (approx.) |

| 30 mg | 1 mL | 100 mL sterile saline or 5% dextrose | 101 mL |

| 90 mg | 3 mL | 100 mL sterile saline or 5% dextrose | 103 mL |

| 150 mg | 5 mL | 100 mL sterile saline or 5% dextrose | 105 mL |

Storage Conditions

-